molecular formula C18H13BrN2O2 B2735260 N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797708-28-1

N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2735260
CAS No.: 1797708-28-1
M. Wt: 369.218
InChI Key: DHVLNQXJGDWQCW-UHFFFAOYSA-N
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Description

“N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), a bromophenyl group (a benzene ring with a bromine atom), and a pyridin-2-yloxy group (a pyridine ring with an oxygen atom). The exact properties and uses of this specific compound may vary depending on its exact structure and the context in which it is used .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzamide group, a bromophenyl group, and a pyridin-2-yloxy group. The exact arrangement of these groups within the molecule would depend on the specifics of the synthesis .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and the other reactants present. The bromine atom on the bromophenyl group could potentially be replaced by other groups in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. For example, its melting point, boiling point, and solubility would depend on the arrangement of its atoms and the types of intermolecular forces present .

Scientific Research Applications

Discovery in Histone Deacetylase Inhibition

N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide and similar compounds have been investigated for their potential in treating cancer through the inhibition of histone deacetylases (HDACs). A related compound, MGCD0103 (N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide), has been found to selectively inhibit HDACs 1-3 and 11, demonstrating significant antitumor activity both in vitro and in vivo. This compound has progressed into clinical trials, highlighting the potential of this compound derivatives in oncology research (Zhou et al., 2008).

Advances in Capillary Electrophoresis

The application of capillary electrophoresis for the separation and analysis of related substances, such as imatinib mesylate and its derivatives, showcases the utility of this compound in pharmaceutical quality control. This methodology provides an efficient and cost-effective approach for the analysis of synthesized samples, further underlining the relevance of such compounds in the pharmaceutical industry (Ye et al., 2012).

Structural and Crystallographic Studies

The study of the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, provides insight into the molecular interactions and conformations of these compounds. Understanding these properties is crucial for the design of new pharmaceuticals and materials (Artheswari et al., 2019).

Synthesis and Chemical Reactions

Research on the improved synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide demonstrates the versatility and potential for modification of this compound. These advancements in synthetic chemistry enable the production of compounds with enhanced properties for various applications, including medicinal chemistry and material science (Dian, 2010).

Antibacterial Activity

Compounds related to this compound, such as N-(3-Hydroxy-2-pyridyl) benzamides, have been synthesized and tested for their antibacterial activity. These studies contribute to the ongoing search for new antibacterial agents, highlighting the potential of this compound derivatives in the development of new treatments for bacterial infections (Mobinikhaledi et al., 2006).

Mechanism of Action

The mechanism of action of “N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide” would depend on its use. If it’s used as a pharmaceutical, for example, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with “N-(2-bromophenyl)-3-(pyridin-2-yloxy)benzamide” would depend on its physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Properties

IUPAC Name

N-(2-bromophenyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O2/c19-15-8-1-2-9-16(15)21-18(22)13-6-5-7-14(12-13)23-17-10-3-4-11-20-17/h1-12H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVLNQXJGDWQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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